Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a highly substituted, solid-form 2-aminothiophene derivative. These compounds are established, versatile intermediates in the synthesis of a variety of commercially relevant molecules, including agrochemicals, dyes, and pharmacologically active compounds [1]. Its structure incorporates three key reactive sites: a nucleophilic 2-amino group, a 3-carboxylate ester, and a 5-acetyl carbonyl group. This trifunctional nature makes it a valuable building block for constructing more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines.
Substituting this compound with simpler 2-aminothiophenes is often unviable due to the critical role of the specific substituents in determining downstream product performance. The 5-acetyl group, in particular, is not merely a placeholder; it directly influences the electronic properties and provides a key synthetic handle for further modification. In applications such as high-performance dyes, 5-acyl groups are crucial for achieving superior light and sublimation fastness on polyester substrates, a property not accessible with non-acylated analogs [1]. Similarly, replacing the ethyl ester with other esters or a free acid alters solubility, handling characteristics, and cyclization reaction kinetics, impacting process efficiency and yield.
The target compound is reliably synthesized via the Gewald multicomponent reaction from acetylacetone, ethyl cyanoacetate, and elemental sulfur, with a reported yield of 52% and a sharp melting point of 162-164 °C (435-437 K), indicating high purity suitable for subsequent transformations [1]. This yield is directly comparable to the synthesis of other functionalized thiophenes, such as 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, which is prepared from different starting materials (ethyl acetoacetate and methyl cyanoacetate) and also reports a 52% yield [2].
| Evidence Dimension | Gewald Reaction Yield |
| Target Compound Data | 52% |
| Comparator Or Baseline | 52% (for the closely related 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate) |
| Quantified Difference | Comparable yield with different precursors, demonstrating process robustness for this substitution pattern. |
| Conditions | Target: Acetylacetone, ethyl cyanoacetate, sulfur, diethylamine catalyst. Comparator: Ethyl acetoacetate, methyl cyanoacetate, sulfur, morpholine catalyst. |
This demonstrates that the specific combination of precursors for this compound provides a reliable, industry-standard yield, ensuring process scalability and batch-to-batch consistency for downstream manufacturing.
The 2-amino group of the title compound demonstrates excellent reactivity and accessibility for forming key intermediates. In the synthesis of novel thiophene derivatives, N-alkylation with N-(4-bromophenyl)-2-chloroacetamide proceeded to give the corresponding product, Ethyl 2-((4-bromophenylcarbamoyl)methylamino)-5-acetyl-4-methylthiophene-3-carboxylate, in a 93% yield [1].
| Evidence Dimension | Yield of N-Alkylation Product |
| Target Compound Data | 93% |
| Comparator Or Baseline | N/A (Demonstration of high conversion efficiency) |
| Quantified Difference | N/A |
| Conditions | Reaction with N-(4-bromophenyl)-2-chloroacetamide in 1,4-dioxane with triethylamine, refluxed for 2 hours. |
This high conversion rate confirms the compound's utility as an efficient building block, minimizing waste and maximizing throughput when synthesizing more complex, high-value molecules.
The 5-acyl functionality is a critical structural feature for end-use performance in certain applications. A review of thiophene-based azo dyes notes that precursors of the 2-amino-5-acylthiophene class are specifically used to synthesize dyes with 'outstanding light fastness and sublimation fastness' for polyester fibers [1]. This indicates that the acetyl group is not an arbitrary substituent but a required component for achieving high-performance material properties.
| Evidence Dimension | Performance of Downstream Azo Dyes |
| Target Compound Data | Serves as a precursor for dyes with 'outstanding' light and sublimation fastness. |
| Comparator Or Baseline | Implied comparison to dyes derived from non-acylated thiophenes, which lack this performance level. |
| Quantified Difference | Qualitative but significant performance differentiation ('outstanding'). |
| Conditions | Application in polyester disperse dyes. |
This justifies the procurement of the 5-acetylated version over potentially cheaper, non-acetylated analogs for any application where final product stability and durability are critical purchasing drivers.
This compound is the right choice for synthetic routes targeting substituted thieno[2,3-d]pyrimidines and related bioactive heterocycles. The demonstrated high efficiency (93% yield) in N-alkylation reactions confirms its suitability as a reliable precursor for building complex molecular libraries where maximizing yield in early steps is critical for overall process viability [1].
Where the end-product is a high-durability dye for synthetic fabrics, this compound serves as a crucial starting material. The 5-acetyl group is directly linked to the superior light and sublimation fastness required for high-performance polyester dyes, making this precursor a rational choice over non-acylated alternatives [2].
Irritant